molecular formula C21H18ClN5O4 B2955299 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1021079-12-8

2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2955299
CAS No.: 1021079-12-8
M. Wt: 439.86
InChI Key: ZPKCKHWCVZUGNI-UHFFFAOYSA-N
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Description

2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and dimethoxyphenyl groups in its structure suggests potential interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-d][1,2,4]triazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and suitable nitriles under acidic or basic conditions.

    Introduction of Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Introduction of Dimethoxyphenyl Group: This can be done through nucleophilic substitution reactions using dimethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to adenosine receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.

    Triazolo[1,5-c]pyrimidine Derivatives: Known for their potential as therapeutic agents.

Uniqueness

2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4/c1-30-18-8-7-15(9-19(18)31-2)24-20(28)11-26-21(29)17-10-16(25-27(17)12-23-26)13-3-5-14(22)6-4-13/h3-10,12H,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCKHWCVZUGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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